9H-carbazole-2,7-diamine
Overview
Description
9H-carbazole-2,7-diamine , also known by its chemical formula C₁₂H₁₁N₃ , is a heterocyclic organic compound. It belongs to the carbazole family and features a fused aromatic ring system. The compound exhibits interesting properties due to its unique structure.
Synthesis Analysis
The synthesis of 9H-carbazole-2,7-diamine involves various methods, including cyclization reactions, condensations, and functional group transformations. Researchers have explored both traditional and novel synthetic routes. Notably, the Pd-catalyzed amination of carbazoles has been employed to access this diamine derivative. Further investigations into efficient and scalable synthetic pathways are warranted.
Molecular Structure Analysis
The molecular structure of 9H-carbazole-2,7-diamine consists of a carbazole core with amino groups at positions 2 and 7. The nitrogen atoms in the amino groups contribute to its basicity and reactivity. The planar aromatic system allows for π-conjugation, influencing its electronic properties.
Chemical Reactions Analysis
- Amination Reactions : 9H-carbazole-2,7-diamine can undergo nucleophilic substitution reactions, leading to the introduction of various functional groups.
- Oxidation and Reduction : The amino groups can be oxidized to imines or reduced to secondary amines.
- Condensation Reactions : The diamine can participate in condensation reactions to form polymers or other derivatives.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 197°C .
- Solubility : Moderately soluble in organic solvents.
- Color : Typically pale yellow to brown.
Scientific Research Applications
Synthesis and Memory Characteristics in Polymer Sciences
9H-carbazole-2,7-diamine derivatives have shown significant applications in polymer sciences. Asymmetrical carbazole-based diamines have been used to synthesize novel soluble aromatic polyimides. These polymers exhibit excellent organosolubility and high thermal stability, making them suitable for resistive switching devices with memory capabilities (Zhao et al., 2016).
Development of Fluorescent Probes
Carbazole derivatives have been explored for the development of selective fluorescent probes. For instance, a novel carbazole derivative has been synthesized for detecting chromium(III) ions, demonstrating rapid, selective, and sensitive response characteristics (Zhang et al., 2013).
Antimicrobial and Antifungal Applications
9H-carbazole derivatives have been investigated for their antimicrobial and antifungal activities. Newly synthesized heterocyclic derivatives of 9H-carbazole have shown promising results as antimicrobial agents (Salih et al., 2016).
Electrochemical Synthesis and Polymer Development
Electrochemical synthesis of conjugated polymers based on carbazole and other units has been studied. These polymers display varying optical and electrochemical properties, indicating potential applications in electronic and optoelectronic devices (Oguztürk et al., 2015).
Development of Electroluminescent Devices
Carbazole derivatives have been utilized in the synthesis of materials for blue light-emitting diodes. The resulting compounds show properties suitable for use in deep-blue electroluminescent devices, highlighting their potential in display technologies (Kumar et al., 2016).
Safety And Hazards
- Toxicity : While specific toxicity data are limited, handle with care.
- Handling Precautions : Use appropriate protective equipment and work in a well-ventilated area.
Future Directions
- Functional Materials : Investigate its applications in organic electronics, sensors, and optoelectronic devices.
- Biological Studies : Explore its potential as a drug candidate or probe for biological systems.
- Green Synthesis : Develop eco-friendly synthetic routes.
properties
IUPAC Name |
9H-carbazole-2,7-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6,15H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GODIISWDNKKITG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC3=C2C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402779 | |
Record name | 9H-carbazole-2,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-carbazole-2,7-diamine | |
CAS RN |
6402-13-7 | |
Record name | 2,7-Diaminocarbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6402-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-carbazole-2,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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